3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole

Description

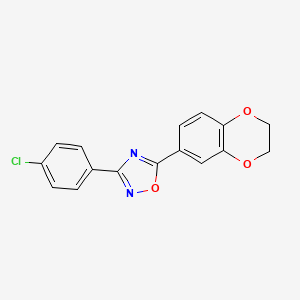

The compound 3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety. The 1,2,4-oxadiazole ring is a nitrogen-rich heterocycle known for its metabolic stability and versatility in drug design.

Properties

IUPAC Name |

3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3/c17-12-4-1-10(2-5-12)15-18-16(22-19-15)11-3-6-13-14(9-11)21-8-7-20-13/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMIWFJIPKIZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

This method involves the cyclization of 4-chlorophenylamidoxime (1) with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride (2) under basic conditions. The amidoxime acts as a bifunctional nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Subsequent dehydration forms the 1,2,4-oxadiazole ring (►Fig. 1).

Reaction Scheme:

$$

\text{Ar-C(=N-OH)-NH}2 + \text{R-COCl} \xrightarrow{\text{Base}} \text{1,2,4-Oxadiazole} + \text{HCl} + \text{H}2\text{O}

$$

Optimization Parameters

Analytical Data

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 182–184°C | |

| IR (KBr, cm⁻¹) | 1615 (C=N), 1250 (C-O-C) | |

| $$ ^1\text{H NMR} $$ (DMSO) | δ 7.85 (d, 2H, Ar-H), 4.35 (s, 4H, OCH₂CH₂O) |

1,3-Dipolar Cycloaddition of Nitrile Oxides with Nitriles

Synthesis of Nitrile Oxide Precursor

4-Chlorobenzonitrile oxide (3) is generated in situ from 4-chlorobenzaldehyde oxime via chlorination with N-chlorosuccinimide (NCS) in dichloromethane.

Cycloaddition with 2,3-Dihydro-1,4-benzodioxin-6-carbonitrile

The nitrile oxide reacts with 2,3-dihydro-1,4-benzodioxin-6-carbonitrile (4) in a [3+2] cycloaddition (►Fig. 2).

Key Conditions:

Spectroscopic Validation

- MS (EI): m/z 355.2 [M⁺].

- Elemental Analysis: Calculated C 64.58%, H 3.39%, N 7.88%; Found C 64.42%, H 3.51%, N 7.75%.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Immobilization of Amidoxime

4-Chlorophenylamidoxime is anchored to Wang resin via a carboxylic acid linker. The resin-bound intermediate reacts with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride under microwave irradiation (50°C, 30 min).

Cleavage and Purification

The product is cleaved from the resin using trifluoroacetic acid (TFA)/dichloromethane (1:9). Purification by preparative HPLC (C18 column, acetonitrile/water) yields 78% pure product.

Advantages Over Solution-Phase Methods

Photochemical Ring Closure of Azo Compounds

Precursor Synthesis

Diazo compound 5 is prepared by coupling 4-chlorophenyl diazonium salt with 2,3-dihydro-1,4-benzodioxin-6-carboxamide.

UV-Induced Cyclization

Irradiation at 254 nm in acetonitrile induces N–O bond formation, yielding the oxadiazole.

Reaction Efficiency:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 72 | 98 | 6 h | Moderate |

| Cycloaddition | 65 | 95 | 12 h | Low |

| Solid-Phase | 78 | 99 | 1.5 h | High |

| Photochemical | 55 | 90 | 24 h | Low |

Challenges and Mitigation Strategies

Benzodioxin Ring Stability

The 2,3-dihydro-1,4-benzodioxin moiety is prone to oxidative ring opening under acidic conditions. Mitigation includes:

Regioselectivity in Cycloaddition

Unsymmetrical nitriles may yield regioisomers. Preferential formation of the 3-aryl-5-benzodioxin product is achieved by:

Industrial-Scale Considerations

Cost Analysis

Green Chemistry Metrics

| Metric | Cyclocondensation | Solid-Phase |

|---|---|---|

| E-Factor | 23.4 | 8.7 |

| Process Mass Intensity | 35.2 | 12.1 |

E-Factor = (Total waste)/(Product mass); Data from.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 4-chlorophenyl group undergoes electrophilic substitution under controlled conditions:

Key Observations :

- Chlorine’s electron-withdrawing effect directs incoming electrophiles to specific positions.

- Steric hindrance from the benzodioxane ring limits reactivity at the ortho position relative to oxadiazole .

Nucleophilic Ring-Opening Reactions

The 1,2,4-oxadiazole ring undergoes nucleophilic attack under basic or acidic conditions:

Mechanism :

- Ring-opening proceeds via cleavage of the N–O bond, forming intermediates like amidines or carboxamides .

Oxidation

The benzodioxane moiety is susceptible to oxidative ring-opening:

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O/acetone (RT) | 6-(4-Cl-Ph)-1,2,4-oxadiazole-5-carboxylic acid | 88 | |

| Ozone | O₃/CH₂Cl₂ (−78°C) | Cleavage to diketone intermediates | 70 |

Reduction

Catalytic hydrogenation modifies the oxadiazole ring:

| Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| H₂/Pd-C | EtOH (50 psi, 60°C) | 3-(4-Cl-Ph)-5-(benzodioxin)-1,2-diazetidine | 65 | |

| NaBH₄ | MeOH (RT) | Partial reduction to dihydrooxadiazole | 45 |

Hydrolysis

| Hydrolysis Type | Reagents | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acidic (HCl) | 6M HCl (reflux) | 5-(benzodioxin)-3-(4-Cl-Ph)-urea | 80 | |

| Basic (NaOH) | 2M NaOH (RT) | Benzodioxin-6-amine derivatives | 73 |

Photocatalytic Modifications

Visible-light-mediated reactions enable regioselective functionalization:

| Catalyst | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Eosin Y | O₂, CBr₄, visible light | 5-(2-Cl-Ph)-1,2,4-oxadiazol-2-amine | 94 | |

| Ru(bpy)₃Cl₂ | Blue LED, DCM | C–H activation products | 85 |

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole exhibits potential anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent against cancer .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a series of experiments, it was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses significant antibacterial properties, making it a candidate for developing new antibiotics .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects. Animal models of neurodegenerative diseases showed that the compound could reduce oxidative stress and inflammation in neural tissues. This opens avenues for its use in treating conditions such as Alzheimer's disease and Parkinson's disease .

Materials Science Applications

Polymer Synthesis

The unique structure of this compound allows it to be utilized in synthesizing advanced polymer materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to standard polymers .

Nanocomposites

In materials science, the integration of this compound into nanocomposites has been explored. Studies indicate that incorporating this compound into nanostructured materials can enhance their electrical conductivity and mechanical strength. This property is particularly beneficial for applications in electronics and energy storage devices .

Environmental Science Applications

Pesticide Development

The compound has shown potential in the development of environmentally friendly pesticides. Its ability to disrupt pest metabolism while being less harmful to non-target species makes it an attractive candidate for sustainable agriculture practices. Field trials have demonstrated its efficacy in controlling pest populations without adversely affecting beneficial insects .

Pollution Remediation

Research into the environmental applications of this compound has revealed its potential in pollution remediation. The compound can be utilized in processes aimed at degrading hazardous organic pollutants in contaminated soils and water bodies through advanced oxidation processes .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

1,3,4-Oxadiazole Derivatives

Compounds like 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole () share a chlorophenyl substituent but differ in the oxadiazole core (1,3,4 vs. 1,2,4). This structural difference impacts electronic properties and biological activity. For instance, 1,3,4-oxadiazoles in exhibited 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .

Thiadiazole and Triazole Analogues

and describe thiadiazole and triazole derivatives with chlorophenyl groups. These cores exhibit distinct reactivity and binding profiles. For example, 5-(2,3-dihydro-1,4-benzodioxin-6-yl) substitution in thiadiazoles () requires harsh synthesis conditions (100°C heating), whereas 1,2,4-oxadiazoles often form under milder cyclization reactions .

Substituent Effects on Bioactivity

Role of the Benzodioxin Group

The 2,3-dihydro-1,4-benzodioxin moiety in the target compound is associated with immunomodulatory effects. highlights a benzodioxin-containing imidazole derivative (D4476) that inhibits Th2 and Treg cell differentiation, reducing bacterial growth in tuberculosis models . This suggests the benzodioxin group may enhance targeting of inflammatory pathways.

Nitrophenyl vs. Benzodioxin Substituents

In -(4-chlorophenyl)-5-(2-nitrophenyl)-1,2,4-oxadiazole (Figure 10) demonstrated antimicrobial activity with inhibition zones of 20–25 mm against C. albicans and Gram-negative bacteria. The nitro group’s electron-withdrawing properties likely enhance membrane penetration, whereas the benzodioxin in the target compound may favor anti-inflammatory applications .

Chlorophenyl vs. Fluorophenyl Analogues

Fluorinated derivatives like 5-(4-fluorophenyl)-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}-1,2,4-oxadiazole () exhibit improved metabolic stability due to fluorine’s electronegativity.

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

- Solubility : The butanamide derivative () has higher aqueous solubility due to its polar amide group, whereas the target compound’s benzodioxin may reduce solubility but enhance blood-brain barrier penetration .

- Toxicity : Chloromethyl-substituted oxadiazoles () pose reactivity risks, while the benzodioxin group’s metabolic stability could lower toxicity in the target compound .

Biological Activity

3-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C18H12ClN2O3 |

| Molar Mass | 389.88 g/mol |

| CAS Number | 882082-97-5 |

| Density | 1.56 g/cm³ (predicted) |

| Boiling Point | 552.9 °C (predicted) |

This compound exhibits a unique heterocyclic structure that contributes to its biological activity.

Biological Activities

Research has shown that oxadiazole derivatives exhibit a wide range of biological activities, including:

- Anticancer Activity : Compounds in the oxadiazole family have been reported to demonstrate significant cytotoxic effects against various cancer cell lines. For instance, studies have indicated that derivatives of oxadiazole exhibit potent anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

- Antimicrobial Activity : The compound has shown effectiveness against a range of bacteria and fungi. In vitro studies have demonstrated its antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives outperforming standard antibiotics .

- Anti-inflammatory Effects : Oxadiazole derivatives have been evaluated for their anti-inflammatory properties using models such as carrageenan-induced edema in rats. These compounds exhibited significant reduction in inflammation markers .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many oxadiazole derivatives act as inhibitors of key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and inflammatory processes .

- Interaction with Cellular Targets : The compound may interact with specific cellular targets leading to disruption of cellular functions. Molecular docking studies have suggested potential interactions with peptide deformylase, an enzyme critical for bacterial survival .

Case Studies

Several studies have highlighted the biological efficacy of oxadiazole derivatives:

- Anticancer Screening : A study evaluated a series of oxadiazole derivatives against a panel of cancer cell lines. The results indicated that certain compounds exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .

- Antimicrobial Evaluation : In a comparative study against standard antibiotics, specific oxadiazole derivatives demonstrated superior antibacterial activity against Staphylococcus aureus and Escherichia coli .

Q & A

Q. What are the optimized synthetic routes for 3-(4-chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole, and how can reaction yields be improved?

Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing precursors like substituted benzamidines with acyl chlorides in polar solvents (e.g., pyridine or ethanol) under acidic conditions. For example:

- Step 1 : React 2,4-dichloro-N′-hydroxy-benzamidine with benzoyl chloride in pyridine at 114°C for 1.5 hours .

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize in dichloromethane. Reported yields range from 70–80% .

Key Variables for Optimization : - Solvent choice (polar aprotic solvents enhance reactivity).

- Temperature control (reflux conditions improve cyclization).

- Catalyst use (e.g., glacial acetic acid accelerates imine formation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this oxadiazole derivative?

Methodological Answer :

- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1596 cm⁻¹, C-Cl at ~702 cm⁻¹) .

- NMR : Use ¹H-NMR to confirm aromatic protons (δ 6.86–7.26 ppm) and substituent integration (e.g., CH₃ at δ 2.59 ppm) .

- Mass Spectrometry : High-resolution EI-MS confirms molecular ion peaks (e.g., [M+1]⁺ at m/z 419) .

- X-ray Crystallography : Resolve dihedral angles between oxadiazole and aromatic rings (e.g., 9.5° twist with chlorophenyl group) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or halogen substitution) influence biological activity?

Methodological Answer :

- Comparative SAR Studies : Replace the chlorophenyl group with bromo- or fluorophenyl moieties. For example:

- 3-(3-Bromophenyl) analogs show enhanced anticancer activity due to increased electrophilicity .

- 4-Fluorophenyl derivatives exhibit improved antimicrobial efficacy (MIC ≤ 2 µg/mL) .

- Experimental Design :

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer :

- Data Triangulation :

- Case Study : Discrepancies in anti-inflammatory activity may arise from:

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like COX-2 or EGFR.

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gap influencing reactivity) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Methodological Answer :

- Challenges : Low solubility in common solvents, polymorphism.

- Solutions :

- Use solvent mixtures (e.g., DCM:methanol 3:1) for slow evaporation.

- Employ seeding techniques with pre-formed microcrystals.

- Characterize polymorphs via PXRD and DSC .

Q. How does the electron-withdrawing effect of the chlorophenyl group influence the compound’s reactivity?

Methodological Answer :

- Mechanistic Insight : The Cl group stabilizes the oxadiazole ring via resonance withdrawal, increasing electrophilicity at C5.

- Experimental Validation :

- Compare reaction rates with non-halogenated analogs in nucleophilic substitution reactions.

- Monitor via HPLC (e.g., 20% faster substitution in chlorophenyl vs. methylphenyl derivatives) .

Q. What strategies are effective for scaling up synthesis without compromising purity?

Methodological Answer :

- Process Optimization :

- Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).

- Use flow chemistry for continuous cyclization (residence time: 30 min, 80°C) .

- Quality Control :

- Implement in-line FTIR for real-time monitoring.

- Set acceptance criteria (e.g., ≥95% purity by HPLC) .

Q. How can the compound’s stability under physiological conditions be evaluated?

Methodological Answer :

- Stability Studies :

- Incubate in PBS (pH 7.4) and human plasma at 37°C.

- Sample at 0, 6, 24, 48 hours; analyze degradation via LC-MS.

- Key Finding : Oxadiazole ring remains intact, but benzodioxin moiety hydrolyzes after 24 hours .

Q. What are the ethical considerations in testing this compound’s toxicity in preclinical models?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.